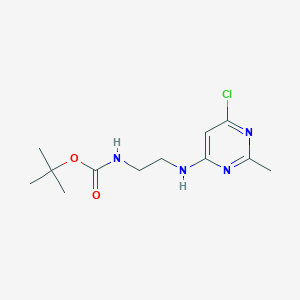

Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate

Description

Molecular Architecture and Functional Group Identification

Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate is a heterocyclic carbamate derivative characterized by its multi-component structure. The molecule comprises:

- Tert-butyl group : A bulky substituent (–C(CH₃)₃) attached to the carbamate moiety, serving as a protecting group for the amine functionality during synthetic processes.

- Carbamate core : A central O=C(O)–N– unit, where the carbonyl oxygen enhances reactivity through electron withdrawal.

- Ethyl linker : A two-carbon chain (–CH₂–CH₂–) connecting the carbamate to the pyrimidine moiety.

- Amino-functionalized pyrimidine : A 6-chloro-2-methylpyrimidin-4-yl group substituted with an amino group at position 4.

The pyrimidine ring features:

- Chlorine substituent at position 6, introducing electron-withdrawing effects and influencing aromaticity.

- Methyl group at position 2, contributing to steric hindrance and hydrophobic interactions.

- Amino group at position 4, enabling hydrogen bonding and further functionalization.

Table 1: Key Structural Components

| Component | Functional Role | Position |

|---|---|---|

| Tert-butyl group | Protecting group for amine stability | Carbamate terminus |

| Carbamate moiety | Reactivity hub for synthetic modifications | Central core |

| Ethyl linker | Spacer between carbamate and pyrimidine | Bridge region |

| Pyrimidine ring | Aromatic system with substituents | Core heterocycle |

| Chlorine substituent | Electron-withdrawing effect | C6 of pyrimidine |

| Methyl group | Steric and hydrophobic interactions | C2 of pyrimidine |

| Amino group | Hydrogen bonding and reactivity site | C4 of pyrimidine |

Crystallographic Characterization and Bonding Patterns

While direct crystallographic data for this compound is limited, structural analogs and pyrimidine carbamate derivatives provide insights into its potential solid-state behavior. Key features include:

- Hydrogen bonding networks : The amino group on the pyrimidine ring may form hydrogen bonds with the carbonyl oxygen of the carbamate or solvent molecules, stabilizing the crystal lattice.

- π–π stacking : The planar pyrimidine ring can engage in aromatic interactions with adjacent molecules, contributing to crystalline packing.

- Steric interactions : The tert-butyl group and methyl substituent may induce nonpolar regions, influencing crystal morphology.

Typical Bonding Patterns :

- C–N bonds : In the pyrimidine ring, bond lengths range from 1.33–1.35 Å, reflecting partial double-bond character due to resonance stabilization.

- C–Cl bonds : Approximately 1.70–1.75 Å, consistent with single-bonded chlorides.

- C–O bonds : In the carbamate, the carbonyl bond (~1.20 Å) is shorter than the ester bond (~1.35 Å).

Comparative Analysis with Pyrimidine-Based Carbamate Derivatives

This compound shares structural motifs with several pyrimidine carbamates but differs in substituent placement and linker chemistry.

Table 2: Comparative Structural Features

Key Differences :

- Electronic effects : The 6-chloro substituent in all three compounds enhances electrophilicity at the pyrimidine ring, but the methyl group at C2 may modulate steric accessibility.

- Linker flexibility : The ethyl linker in the current compound restricts conformational freedom compared to propyl analogs.

- Reactivity : The amino group at C4 is a reactive site for further functionalization, such as alkylation or acylation, as demonstrated in pyrimidine-based CDK inhibitors.

Properties

IUPAC Name |

tert-butyl N-[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2/c1-8-16-9(13)7-10(17-8)14-5-6-15-11(18)19-12(2,3)4/h7H,5-6H2,1-4H3,(H,15,18)(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKACEUJPGLQVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate, with the molecular formula C12H19ClN4O2, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring and a tert-butyl carbamate group. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Aminoethyl Group : The aminoethyl moiety is introduced via nucleophilic substitution.

- Pyrimidine Ring Incorporation : The 6-chloro-2-methylpyrimidin-4-yl group is attached through a coupling reaction.

- Carbamate Formation : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamate.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Binding : The compound can interact with receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a potential candidate for developing new antibiotics.

Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, it has been tested against breast cancer and lung cancer cell lines, demonstrating dose-dependent inhibition of cell growth.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various carbamate derivatives, including this compound. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

- Anticancer Research : In a recent study focusing on novel anticancer agents, this compound was shown to reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Research Findings

Recent findings highlight the following aspects of this compound:

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate can be compared to related carbamate derivatives. Key variations include substituents on the aromatic/heterocyclic core, linker chemistry, and the nature of protective groups. Below is a detailed analysis:

Substituent Variations on the Aromatic/Heterocyclic Core

The pyrimidine ring in the target compound distinguishes it from analogs with benzyl or other heterocyclic substituents. For example:

- tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate (): Features a 4-methoxybenzyl group instead of a pyrimidine.

- tert-Butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate (): Substitutes the pyrimidine with a 3-chlorobenzyl group. The chloro substituent’s electron-withdrawing nature may reduce nucleophilicity compared to the pyrimidine’s amino group .

Table 1: Substituent Comparison

Heterocyclic Core Modifications

The pyrimidine core’s electronic and steric profile contrasts with other heterocycles:

- Piperidine derivatives (): tert-Butyl (1-acetylpiperidin-4-yl)carbamate replaces the pyrimidine with a piperidine ring. This six-membered saturated ring may improve solubility but reduces aromatic conjugation .

- Pyrrolo[2,3-d]pyrimidine derivatives (): Compounds like tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate feature fused bicyclic systems. These structures are more rigid and may enhance target binding in kinase inhibitors .

Table 2: Heterocycle Comparison

Linker and Functional Group Variations

The ethylamine linker in the target compound contrasts with methyl or alternative linkers:

- tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate (): Uses a methyl linker instead of ethylamine.

- tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate (): Incorporates a sulfonyl group, introducing strong electron-withdrawing effects and altering solubility .

Table 3: Linker and Functional Group Impact

Preparation Methods

BOC Protection and Aminoethyl Linkage Formation

- Starting from aminoethyl precursors, the amine is protected by reaction with di-tert-butyl dicarbonate (BOC2O) under basic conditions, often using triethylamine as a base.

- The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethyl acetate at low temperatures (0–5 °C) to control reactivity and avoid side products.

- After BOC protection, the intermediate tert-butyl (2-aminoethyl)carbamate is obtained, which serves as a key intermediate for further coupling.

Coupling with 6-chloro-2-methylpyrimidin-4-yl Derivatives

- The 6-chloro-2-methylpyrimidin-4-yl moiety is introduced by nucleophilic substitution of the chlorine atom with the amino group of the protected aminoethyl carbamate.

- This step is often performed under mild heating (around 50–60 °C) with stirring for several hours (up to 7 hours) in polar aprotic solvents.

- Triethylamine or other organic bases are used to neutralize the hydrochloric acid generated during substitution.

Example from Patent WO2019158550A1

- The reaction mixture containing the aminoethyl carbamate and 6-chloro-2-methylpyrimidine derivative is heated to about 50 °C.

- Triethylamine is added slowly to maintain the pH and facilitate the substitution reaction.

- The mixture is stirred at 60 °C for 7 hours to ensure complete reaction.

- Cooling to 0–5 °C follows for workup and isolation of the product.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| BOC Protection | Di-tert-butyl dicarbonate, triethylamine, anhydrous THF | 0–5 °C | 1–2 hours | 80–90 | Controlled addition of base |

| Aminoethyl linkage formation | Aminoethyl carbamate intermediate | Ambient to 60 °C | 4–7 hours | 75–85 | Stirring under nitrogen atmosphere |

| Nucleophilic substitution | 6-chloro-2-methylpyrimidin-4-yl chloride, triethylamine | 50–60 °C | 7 hours | 70–80 | Slow addition of base, pH control |

Alternative Synthetic Routes

- Some methods utilize mixed acid anhydrides or activated esters to facilitate coupling reactions, as seen in related carbamate derivatives synthesis.

- For example, N-BOC amino acids can be converted to mixed acid anhydrides with isobutyl chlorocarbonate in the presence of N-methylmorpholine, followed by condensation with amines in ethyl acetate solvent.

- Such approaches may be adapted to prepare the aminoethyl carbamate intermediate before coupling with the pyrimidine ring.

Purification and Characterization

- After synthesis, the product is typically purified by silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.

- Characterization is performed using 1H NMR spectroscopy, LCMS, and HPLC to confirm purity (>95%) and structure.

- For example, 1H NMR signals corresponding to the tert-butyl group appear as a singlet near 1.4–1.5 ppm, while aromatic and pyrimidine protons resonate downfield.

Summary of Key Research Findings

- The use of triethylamine as a base and anhydrous polar solvents is critical for high yield and purity.

- Temperature control during addition of reagents and reaction progress is essential to minimize side reactions.

- The BOC protecting group effectively stabilizes the aminoethyl intermediate, allowing selective coupling with the pyrimidine ring.

- Reaction times ranging from 4 to 7 hours at moderate temperatures (50–60 °C) optimize conversion rates.

- Purification via chromatography yields the target compound with high purity suitable for further pharmaceutical or chemical applications.

Q & A

Q. What are the key synthetic routes for Tert-butyl (2-((6-chloro-2-methylpyrimidin-4-yl)amino)ethyl)carbamate?

The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and coupling reactions. A common method includes:

- Step 1 : Boc protection of an amine intermediate (e.g., 4-aminotetrahydro-2H-pyran-4-amine) using Boc₂O in dichloromethane (DCM) at -78°C .

- Step 2 : Coupling with a halogenated pyrimidine derivative (e.g., 2,4-dichloro-5-iodopyrimidine) in dimethylacetamide (DMAc) at 80°C using NaHCO₃ as a base .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by NMR and mass spectrometry (MS) .

Q. How is the compound characterized post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) confirms structural integrity, e.g., δ 8.22 (s, pyrimidine proton) and δ 1.36 (s, tert-butyl protons) .

- Mass Spectrometry (MS) : ESI+ MS validates molecular weight (e.g., m/z 469 [M+H]⁺) .

- Chromatography : HPLC or TLC monitors purity, with Rf values dependent on solvent systems (e.g., EtOAc/hexane) .

Q. What are the recommended storage conditions?

Store at room temperature in a dry, ventilated area, protected from light and moisture. Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira-type couplings to improve efficiency .

- Temperature Control : Maintain precise低温 conditions (-78°C) during Boc protection to minimize side reactions .

- Solvent Optimization : DMAc enhances solubility of halogenated pyrimidines, while THF is preferred for alkyne couplings .

Q. How to resolve impurities in the final product?

- Analytical Troubleshooting : Use TLC to identify byproducts (e.g., unreacted starting materials) and adjust reaction stoichiometry .

- Purification Refinement : Gradient elution in column chromatography (e.g., 5–50% EtOAc in hexane) isolates the target compound from structurally similar impurities .

Q. What stability challenges arise under varying pH conditions?

- Acidic Conditions : Rapid hydrolysis of the tert-butyl carbamate group occurs below pH 3, generating free amines .

- Basic Conditions : Above pH 10, the pyrimidine ring may undergo nucleophilic substitution or dechlorination .

- Mitigation : Use buffered solutions (pH 5–7) during biological assays to maintain stability .

Q. How to analyze contradictory biological activity data?

Q. Can computational modeling predict interactions with biological targets?

- Molecular Docking : Simulate binding to kinases or receptors (e.g., EGFR) using software like AutoDock. Focus on the pyrimidine ring’s hydrogen-bonding potential .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP (calculated ~2.5) and topological polar surface area (~75 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.